molecular formula C19H23N3O2S B055741 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one CAS No. 118788-41-3

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one

Cat. No. B055741
Key on ui cas rn: 118788-41-3
M. Wt: 357.5 g/mol
InChI Key: CRZGAOZTOAGGTQ-UHFFFAOYSA-N
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Patent
US04908364

Procedure details

3.7 g (0.01 mol) of 3-[(3,5-di-tert.butyl-4-hydroxyphenacyl)-thio]-2H-1,2,4-triazin-5-one from step (b1) were stirred for 36 hours at room temperature in a mixture of 60 ml of tetrahydrofuran and 50 ml of 2N hydrochloric acid. The cyclocondensation product which slowly precipitated out was filtered off and recrystallized once to three times from tetrachydrofuran/ethanol (3:2).
Name
3-[(3,5-di-tert.butyl-4-hydroxyphenacyl)-thio]-2H-1,2,4-triazin-5-one
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=1[OH:22])[C:8](=O)[CH2:9][S:10][C:11]1[NH:12][N:13]=[CH:14][C:15](=[O:17])[N:16]=1)([CH3:4])([CH3:3])[CH3:2]>O1CCCC1.Cl>[C:1]([C:5]1[CH:6]=[C:7]([C:8]2[N:12]3[N:13]=[CH:14][C:15](=[O:17])[N:16]=[C:11]3[S:10][CH:9]=2)[CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=1[OH:22])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
3-[(3,5-di-tert.butyl-4-hydroxyphenacyl)-thio]-2H-1,2,4-triazin-5-one
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(CSC=2NN=CC(N2)=O)=O)C=C(C1O)C(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cyclocondensation product which slowly precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized once to three times from tetrachydrofuran/ethanol (3:2)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CSC=2N1N=CC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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